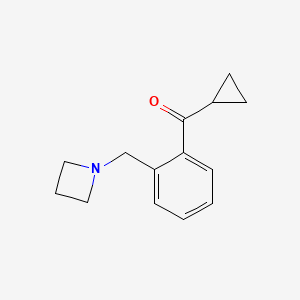
2-(3-Pyrrolinomethyl)-2'-thiomethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-Pyrrolinomethyl)-2'-thiomethylbenzophenone" is not directly mentioned in the provided papers. However, the papers discuss various related heterocyclic compounds, their synthesis, and properties, which can provide insights into the analysis of similar compounds. The papers cover a range of topics from the synthesis of novel organic materials with reduced band gaps to the characterization of polyimides and the study of tautomeric properties of related compounds .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves various strategies. For instance, the synthesis of dithieno[3,
Scientific Research Applications
Enantioselective Electroreduction
The study by Schwientek, Pleus, and Hamann (1999) explored the use of poly(pyrroles) synthesized from chiral pyrrole monomers for the enantioselective electroreduction of organic molecules like 4-methylbenzophenone. The process achieved up to 17% optical purity for the resulting alcohols, with enantioselectivity depending on the electrolyte used for electropolymerization. This research highlights a potential application of similar pyrrole-based compounds in stereoselective electrochemical processes (Schwientek, Pleus, & Hamann, 1999).
Acid-Catalyzed Ring Opening
Gazizov et al. (2015) investigated the ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides under acidic conditions. This process led to the formation of new substituted dibenzoxanthenes, along with diarylmethane derivatives and calix[4]resorcinols. The study provides insights into the applications of pyrrolidine-related compounds in synthesizing a variety of chemical structures (Gazizov et al., 2015).
Photoinduced Electron Transfer
Argüello, Pérez-Ruíz, and Miranda (2007) researched the [4+2] cycloaddition of thiobenzophenone with arylalkenes, facilitated by photoinduced electron transfer. The study demonstrates the potential of thiobenzophenone in photochemical reactions, particularly in the generation of cycloaddition products (Argüello, Pérez-Ruíz, & Miranda, 2007).
Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines
El-Kashef et al. (2007) explored the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This research provides an example of using pyrrole derivatives in synthesizing complex heterocyclic compounds (El-Kashef et al., 2007).
Synthesis of Heterocyclic Compounds
Shams et al. (2010) conducted a study on the synthesis of various heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This work provides insight into the versatility of pyrrole and thiophene derivatives in creating diverse heterocyclic compounds with potential biological applications (Shams et al., 2010).
properties
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-22-18-11-5-4-10-17(18)19(21)16-9-3-2-8-15(16)14-20-12-6-7-13-20/h2-11H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSFZLYMDBRDCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643924 |
Source


|
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyrrolinomethyl)-2'-thiomethylbenzophenone | |
CAS RN |
898763-02-5 |
Source


|
| Record name | [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl][2-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1327305.png)
![Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1327306.png)
![Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1327307.png)



![Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327313.png)